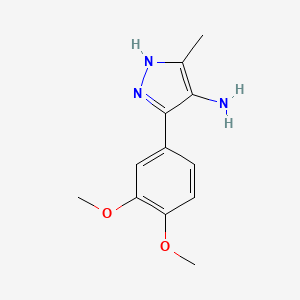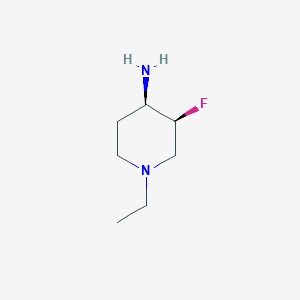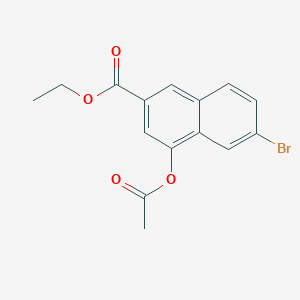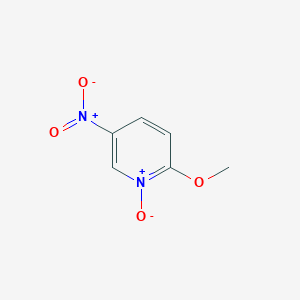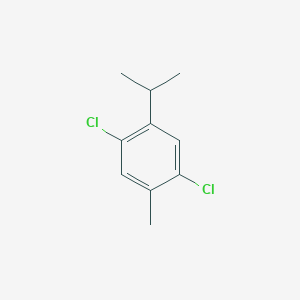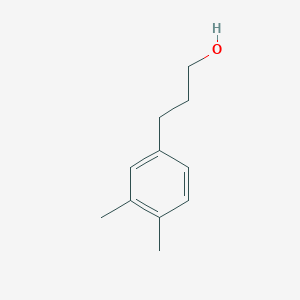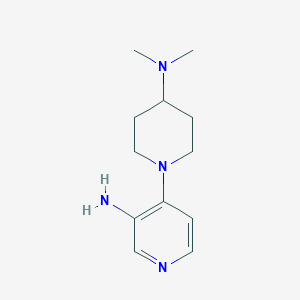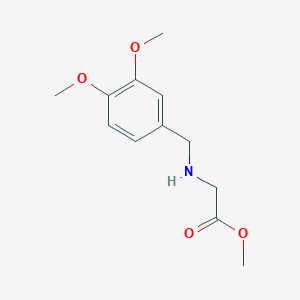
(3,4-Dimethoxy-benzylamino)-acetic acid methy l ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethoxy-benzylamino)-acetic acid methyl ester is an organic compound that belongs to the class of benzylamine derivatives. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an amino group linked to the acetic acid methyl ester moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-benzylamino)-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzylamine and acetic acid methyl ester.
Reaction Conditions: The reaction is carried out under mild conditions, often using a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3,4-Dimethoxy-benzylamino)-acetic acid methyl ester may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxy-benzylamino)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
(3,4-Dimethoxy-benzylamino)-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-benzylamino)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzylamine: A precursor in the synthesis of (3,4-Dimethoxy-benzylamino)-acetic acid methyl ester.
3,4-Dimethoxybenzoic acid: Shares the methoxy-substituted benzene ring but differs in functional groups.
3,4,5-Trimethoxybenzylamine: Contains an additional methoxy group, leading to different chemical properties.
Uniqueness
(3,4-Dimethoxy-benzylamino)-acetic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its dual methoxy groups and benzylamine moiety make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 2-[(3,4-dimethoxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C12H17NO4/c1-15-10-5-4-9(6-11(10)16-2)7-13-8-12(14)17-3/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
GVTMGUFKMOIQRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


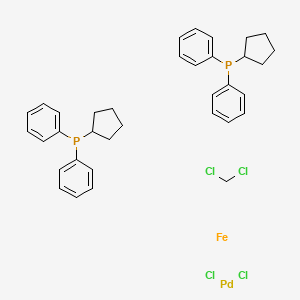
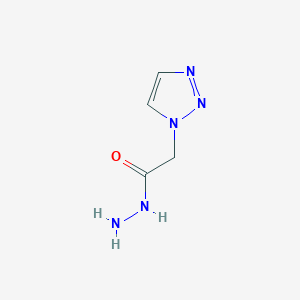
![Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]-, hydrochloride (1:1)](/img/structure/B8778929.png)
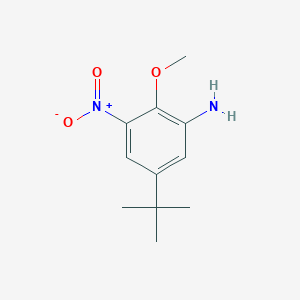
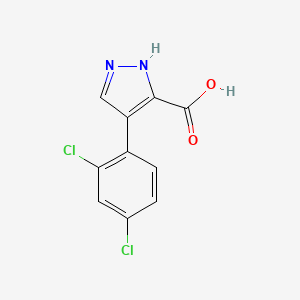
![1-Vinyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B8778953.png)
